3-(Chloromethyl)-1-ethyl-5-iodopyrazole
Description
3-(Chloromethyl)-1-ethyl-5-iodopyrazole is a halogenated pyrazole derivative characterized by a chloromethyl group at position 3, an ethyl group at position 1, and an iodine atom at position 3. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
3-(chloromethyl)-1-ethyl-5-iodopyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClIN2/c1-2-10-6(8)3-5(4-7)9-10/h3H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDSUQVSEDLPEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)CCl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-ethyl-5-iodopyrazole typically involves the chloromethylation of a pyrazole precursor. One common method is the reaction of 1-ethyl-5-iodopyrazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of 3-(Chloromethyl)-1-ethyl-5-iodopyrazole may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of microwave irradiation has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1-ethyl-5-iodopyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction Reactions: The iodide group can be reduced to form deiodinated pyrazole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of deiodinated pyrazole derivatives.
Scientific Research Applications
3-(Chloromethyl)-1-ethyl-5-iodopyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1-ethyl-5-iodopyrazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The iodide group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations and Substituent Effects
The table below compares 3-(Chloromethyl)-1-ethyl-5-iodopyrazole with compounds sharing functional or structural similarities:
Key Observations:
Heterocyclic Core Influence: Pyrazoles (e.g., 5-Chloromethyl-1,3-dimethyl-1H-pyrazole) exhibit moderate basicity and are versatile in medicinal chemistry. The iodine in the target compound enhances electrophilicity, enabling Suzuki-Miyaura couplings. Benzisoxazoles () are oxygen-nitrogen heterocycles with notable pharmacological activities (e.g., antipsychotics). The acetamide group in N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide facilitates further derivatization . Thiazoles () are electron-deficient, making them suitable for agrochemicals. The 5-chloromethyl group in 2-Chloro-5-chloromethyl-1,3-thiazole may undergo nucleophilic substitution .
Substituent Reactivity :
- The chloromethyl group in all compounds enables alkylation or displacement reactions. For example, in 5-Chloromethyl-1,3-dimethyl-1H-pyrazole, this group reacts with nucleophiles like amines or thiols .
- Iodine in the target compound offers unique reactivity for radiopharmaceuticals or catalysis, unlike methyl or chloro substituents in analogs.
Biological and Industrial Applications :
Physicochemical Properties
- Thermal Stability : Triazoles () exhibit higher thermal stability due to aromaticity, whereas pyrazoles may decompose at lower temperatures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
